molecular formula C28H23BrN6O4 B10942156 1-{2-[3-(4-bromophenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}-5-(2-methoxyphenyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione

1-{2-[3-(4-bromophenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}-5-(2-methoxyphenyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione

Cat. No.: B10942156
M. Wt: 587.4 g/mol
InChI Key: NLMBSZGEEWFHSO-UHFFFAOYSA-N
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Description

1-{2-[3-(4-bromophenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}-5-(2-methoxyphenyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione is a complex organic compound that features a unique combination of pyrazole, triazole, and pyrrolo structures

Preparation Methods

The synthesis of 1-{2-[3-(4-bromophenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}-5-(2-methoxyphenyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione typically involves a multi-step process. The synthetic route may include the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with an appropriate diketone.

    Introduction of the bromophenyl group: This step involves the bromination of the phenyl ring using bromine or N-bromosuccinimide (NBS).

    Formation of the triazole ring: This can be achieved through a cyclization reaction involving azides and alkynes.

    Coupling of the pyrazole and triazole rings: This step involves the formation of a carbon-carbon bond between the two rings.

    Introduction of the methoxyphenyl group: This can be achieved through a substitution reaction using methoxybenzene and an appropriate leaving group.

Industrial production methods may involve optimization of these steps to improve yield and reduce costs.

Chemical Reactions Analysis

1-{2-[3-(4-bromophenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}-5-(2-methoxyphenyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride to form alcohols or amines.

    Substitution: The bromophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form new derivatives.

    Cyclization: The compound can undergo intramolecular cyclization reactions to form new ring structures.

Scientific Research Applications

1-{2-[3-(4-bromophenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}-5-(2-methoxyphenyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a lead compound for the development of new drugs targeting various diseases such as cancer, inflammation, and infectious diseases.

    Materials Science: The compound can be used as a building block for the synthesis of new materials with unique properties such as conductivity, fluorescence, and mechanical strength.

    Organic Synthesis: The compound can be used as a reagent or intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of 1-{2-[3-(4-bromophenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}-5-(2-methoxyphenyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or proteases, leading to anti-cancer or anti-inflammatory effects.

Comparison with Similar Compounds

1-{2-[3-(4-bromophenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}-5-(2-methoxyphenyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione can be compared with other similar compounds such as:

    1-{2-[3-(4-chlorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}-5-(2-methoxyphenyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione: This compound has a chlorophenyl group instead of a bromophenyl group, which may affect its reactivity and biological activity.

    1-{2-[3-(4-methylphenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}-5-(2-methoxyphenyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione: This compound has a methylphenyl group instead of a bromophenyl group, which may affect its solubility and pharmacokinetic properties.

The unique combination of structural features in this compound makes it a valuable compound for further research and development.

Properties

Molecular Formula

C28H23BrN6O4

Molecular Weight

587.4 g/mol

IUPAC Name

3-[2-[5-(4-bromophenyl)-3-phenyl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]-5-(2-methoxyphenyl)-3a,6a-dihydropyrrolo[3,4-d]triazole-4,6-dione

InChI

InChI=1S/C28H23BrN6O4/c1-39-23-10-6-5-9-21(23)34-27(37)25-26(28(34)38)33(32-30-25)16-24(36)35-22(18-7-3-2-4-8-18)15-20(31-35)17-11-13-19(29)14-12-17/h2-14,22,25-26H,15-16H2,1H3

InChI Key

NLMBSZGEEWFHSO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1N2C(=O)C3C(C2=O)N(N=N3)CC(=O)N4C(CC(=N4)C5=CC=C(C=C5)Br)C6=CC=CC=C6

Origin of Product

United States

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